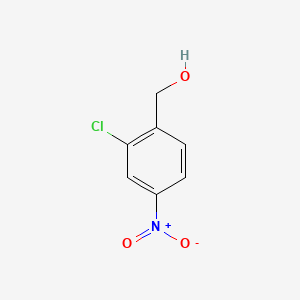

(2-chloro-4-nitrophényl)méthanol

Vue d'ensemble

Description

(2-chloro-4-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position

Applications De Recherche Scientifique

(2-chloro-4-nitrophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and aldehydes.

Medicine: Research into potential pharmaceutical applications is ongoing.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the cell.

Mode of Action

CNP-8 . This bacterium degrades 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway . The enzymes HnpAB and HnpC play crucial roles in this degradation process . While this doesn’t directly describe the mode of action of (2-chloro-4-nitrophenyl)methanol, it provides some insight into how similar compounds might interact with their targets.

Biochemical Pathways

CNP-8 . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

CNP-8 results in the formation of 1,2,4-benzenetriol, a less toxic compound .

Analyse Biochimique

Biochemical Properties

(2-chloro-4-nitrophenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with flavin-dependent monooxygenases, which catalyze the conversion of (2-chloro-4-nitrophenyl)methanol to other metabolites. This interaction is crucial for the compound’s role in oxidative reactions, where it acts as a substrate for enzymatic transformations . Additionally, (2-chloro-4-nitrophenyl)methanol can interact with dioxygenases, which further process the compound through ring-cleavage mechanisms .

Cellular Effects

The effects of (2-chloro-4-nitrophenyl)methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and detoxification pathways . Furthermore, (2-chloro-4-nitrophenyl)methanol can alter cellular metabolism by acting as a substrate for metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, (2-chloro-4-nitrophenyl)methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, the compound’s interaction with flavin-dependent monooxygenases involves binding to the enzyme’s active site, leading to the conversion of (2-chloro-4-nitrophenyl)methanol to other metabolites . Additionally, (2-chloro-4-nitrophenyl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-chloro-4-nitrophenyl)methanol can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that (2-chloro-4-nitrophenyl)methanol can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of (2-chloro-4-nitrophenyl)methanol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, (2-chloro-4-nitrophenyl)methanol can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and industrial applications.

Metabolic Pathways

(2-chloro-4-nitrophenyl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its conversion by flavin-dependent monooxygenases, which catalyze the removal of the nitro group and subsequent formation of other metabolites . This pathway is essential for the compound’s role in oxidative metabolism and detoxification processes. Additionally, (2-chloro-4-nitrophenyl)methanol can influence metabolic flux by acting as a substrate for other metabolic enzymes, thereby affecting the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of (2-chloro-4-nitrophenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of (2-chloro-4-nitrophenyl)methanol within tissues can influence its biochemical activity and overall impact on biological systems. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

(2-chloro-4-nitrophenyl)methanol exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications . This localization is important for its interaction with specific enzymes and other biomolecules, thereby influencing its biochemical and cellular effects. Understanding the subcellular localization of (2-chloro-4-nitrophenyl)methanol is essential for elucidating its mechanism of action and optimizing its use in various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-4-nitrophenyl)methanol can be achieved through several methods. One common method involves the reduction of 2-Chloro-4-nitrobenzaldehyde. This reduction can be carried out using sodium borohydride in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of (2-chloro-4-nitrophenyl)methanol may involve the use of more scalable and cost-effective methods. For example, the reduction of 2-Chloro-4-nitrobenzaldehyde using hydrogen gas in the presence of a palladium catalyst can be employed. This method allows for the efficient production of the alcohol on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions: (2-chloro-4-nitrophenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The alcohol can be oxidized to 2-Chloro-4-nitrobenzaldehyde using oxidizing agents such as pyridinium chlorochromate in dichloromethane.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: 2-Chloro-4-nitrobenzaldehyde.

Reduction: 2-Chloro-4-aminobenzyl alcohol.

Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Comparaison Avec Des Composés Similaires

4-Chloro-2-nitrobenzyl alcohol: Similar structure but with different positions of the chlorine and nitro groups.

2-Nitrobenzyl alcohol: Lacks the chlorine substituent.

4-Chlorobenzyl alcohol: Lacks the nitro substituent.

Uniqueness: (2-chloro-4-nitrophenyl)methanol is unique due to the presence of both chlorine and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs .

Activité Biologique

(2-Chloro-4-nitrophenyl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties, cytotoxic effects, and metabolic degradation pathways. This article compiles various research findings to provide an in-depth understanding of its biological activity.

- Molecular Formula : CHClNO

- Molecular Weight : 187.6 g/mol

- Purity : ≥98%

Antimicrobial Activity

Research indicates that (2-chloro-4-nitrophenyl)methanol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The compound acts by inhibiting the penicillin-binding protein (PBP) enzyme, crucial for maintaining bacterial cell wall integrity. This inhibition leads to cell lysis and release of cytoplasmic contents, which can be measured spectrophotometrically through UV absorption at 260 nm .

Hemolytic Activity

In addition to its antibacterial properties, (2-chloro-4-nitrophenyl)methanol has been evaluated for its hemolytic activity. The compound demonstrated varying degrees of hemolysis across different blood types.

Table 2: Hemolytic Activity Across Blood Types

| Blood Type | Concentration (µg/mL) | % Hemolysis |

|---|---|---|

| A | 1000 | 37-47% |

| B | 1000 | >80% |

| O | 1000 | 8% |

The results indicate that the highest hemolytic activity was observed in type B blood, while type O showed minimal hemolysis. This variation suggests that surface carbohydrates on red blood cells may influence the interaction with the compound .

Cytotoxicity and Genotoxicity

Cytotoxicity studies have shown that (2-chloro-4-nitrophenyl)methanol exhibits low toxicity levels. In tests involving oral mucosa cells, normal cells were present in amounts greater than 80% across all tested concentrations. However, some nuclear alterations were noted, indicating potential genotoxic effects under certain conditions .

Table 3: Cytotoxic Effects on Oral Mucosa Cells

| Concentration (µg/mL) | Normal Cell Percentage (%) | Nuclear Alterations Observed |

|---|---|---|

| 50 | >80 | Karyolysis |

| 100 | >80 | Karyorrhexis |

Metabolic Pathways and Biodegradation

The degradation of (2-chloro-4-nitrophenyl)methanol has been studied in various bacterial strains. For instance, Burkholderia sp. RKJ800 can degrade this compound via a hydroquinone pathway, showing promise for bioremediation purposes .

Table 4: Degradation Pathways Identified

| Bacterial Strain | Degradation Pathway |

|---|---|

| Burkholderia sp. RKJ800 | Hydroquinone pathway |

| Arthrobacter nitrophenolicus SJCon | Reductive dehalogenation leading to PNP |

This microbial degradation indicates a potential application in environmental cleanup efforts for contaminated sites.

Propriétés

IUPAC Name |

(2-chloro-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIXVZHYFBOAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200332 | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52301-88-9 | |

| Record name | 2-Chloro-4-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52301-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052301889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.